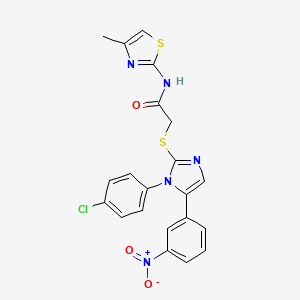
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O3S2 and its molecular weight is 485.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by the presence of an imidazole ring, thioether linkage, and thiazole moiety, contributes to its diverse biological effects.
Chemical Structure and Properties
The compound's molecular formula is C21H16ClN5O3S2, with a molecular weight of 486.0 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Imidazole Ring | Contributes to biological activity |
| Thioether Linkage | Enhances reactivity and interaction with targets |
| Thiazole Moiety | Associated with various pharmacological properties |
Antiviral Properties
Research indicates that compounds with similar structural characteristics exhibit antiviral activity. For instance, derivatives of imidazole have been reported to inhibit viral replication effectively. The mechanisms often involve modulation of mRNA splicing and interference with gene expression pathways, which are crucial for viral lifecycle completion.
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens. A study on similar thiazole derivatives revealed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Compounds containing imidazole rings have been documented to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Study 1: Antiviral Efficacy
A comparative study evaluated the antiviral efficacy of several imidazole derivatives, including our compound of interest. The results indicated that it inhibited the replication of specific viruses at IC50 values lower than those of established antiviral agents like ribavirin .
Study 2: Antimicrobial Testing
In vitro testing against a panel of bacteria demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 4 μg/mL. This suggests a promising role in treating bacterial infections resistant to conventional antibiotics .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The imidazole ring may act as a chelating agent, inhibiting metal-dependent enzymes crucial for microbial survival.
- Gene Expression Modulation : The compound may influence transcription factors involved in inflammatory responses and immune modulation.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S2/c1-13-11-31-20(24-13)25-19(28)12-32-21-23-10-18(14-3-2-4-17(9-14)27(29)30)26(21)16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWFMZPASCMLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














